1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol
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Description
The compound “1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol” seems to be a complex organic molecule. It appears to contain an allyloxy group, a hydroxyethyl group, and a methylamino group attached to a propanol backbone .
Synthesis Analysis
While specific synthesis methods for “1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol” were not found, a related compound, 3-allyloxy-2-hydroxypropyl-cellulose, was synthesized using allyl glycidyl ether in aqueous alkaline solutions .
Scientific Research Applications
Polymer Modification and Synthesis
1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol plays a significant role in the modification and synthesis of polymers. A study by Cammas, Nagasaki, and Kataoka (1995) demonstrated its utility in the creation of well-defined poly(ethylene oxide)s (PEOs) through chemical modifications, highlighting its importance in tailoring polymer properties for specific applications (Cammas, Nagasaki, & Kataoka, 1995).
Organic Synthesis and Chemical Transformations
This compound is also integral in organic synthesis, facilitating the creation of various chemical structures. Wongsa et al. (2013) explored its application in synthesizing α-substituted 2-benzofuranmethamines, demonstrating its versatility in generating complex organic compounds (Wongsa et al., 2013). Dmitrieva et al. (2005) further illustrated its role in producing vinyl ethers containing an epoxy group, underscoring its contribution to creating valuable chemical intermediates (Dmitrieva et al., 2005).
Cardiovascular Drug Development
In the pharmaceutical domain, specifically in developing cardiovascular drugs, the structure of 1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol has been utilized. Rzeszotarski et al. (1983) synthesized a series of compounds related to this structure, evaluating their potential as beta-adrenoceptor blocking agents, which could have implications for treating heart diseases (Rzeszotarski et al., 1983).
Antimicrobial and Corrosion Inhibition
Bayramov et al. (2020) investigated its derivatives for their efficacy as acid corrosion inhibitors and antimicrobial additives, revealing its potential in industrial applications to protect metals and manage microbial contamination (Bayramov et al., 2020).
Catalysis and Chemical Reactions
The compound’s utility extends into catalysis and chemical reaction facilitation. Research by Deiner et al. (2003) on the reactions of 2-propen-1-ol on clean and O-covered Mo(110) surfaces points to its role in understanding and improving reaction selectivity in propene oxidation, a critical process in the chemical industry (Deiner et al., 2003).
properties
IUPAC Name |
1-[2-hydroxyethyl(methyl)amino]-3-prop-2-enoxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-3-6-13-8-9(12)7-10(2)4-5-11/h3,9,11-12H,1,4-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMVJENDGPVRAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC(COCC=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol |
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